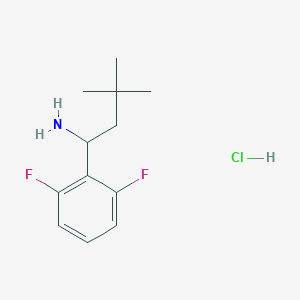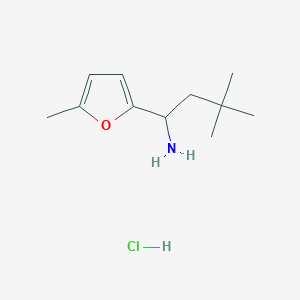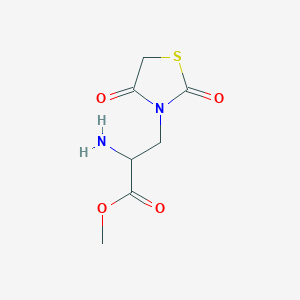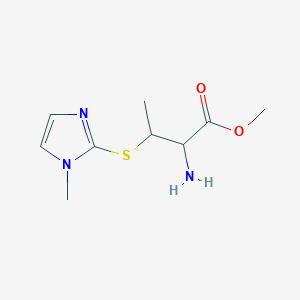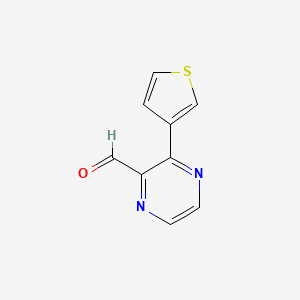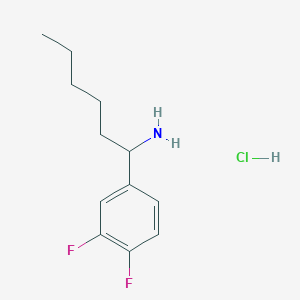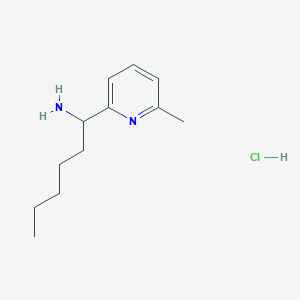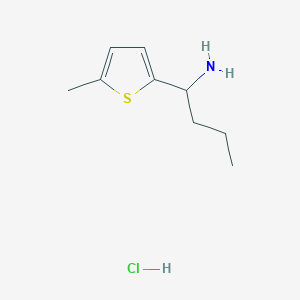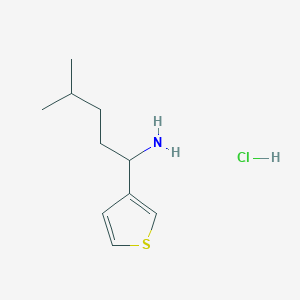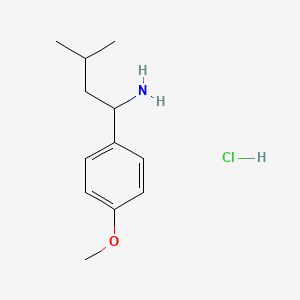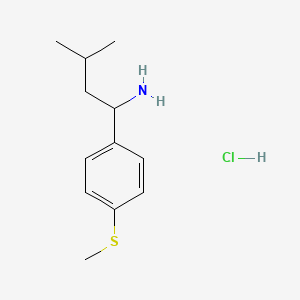![molecular formula C11H15NO B1433030 2-[(4-甲氧基苯基)甲基]氮杂环丁烷 CAS No. 1394042-30-8](/img/structure/B1433030.png)
2-[(4-甲氧基苯基)甲基]氮杂环丁烷
描述
“2-[(4-Methoxyphenyl)methyl]azetidine” is a type of azetidine, which is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical and Chemical Properties Analysis
Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines . The p K B of azetidine is 11.29 and 10.40 for N-methylazetidine .科学研究应用
抗癌应用
一项研究专注于设计和合成一系列硫脲化合物,其中包括 3-(4-甲氧基苯基)氮杂环丁烷部分,旨在发现有效的抗肿瘤剂。对这些化合物对一系列人类癌细胞系的体外抗癌活性进行了评估,包括肺癌、前列腺癌、乳腺癌、肝癌、结肠癌、卵巢癌、皮肤癌、脑癌和肾癌。研究发现,某些化合物对特定的癌细胞系表现出显着的效力,表明 3-(4-甲氧基苯基)氮杂环丁烷部分可能是开发新抗癌药物的宝贵组成部分。最有效的化合物在某些细胞系中显示出比阿霉素更大的功效,突出了其作为有希望的抗癌剂的潜力。分子对接研究支持了这些化合物作为 VEGFR-2 抑制剂的潜力,并且计算机模拟 ADMET 预测表明具有良好的药物样特性,且具有低的不良反应和毒性。还对活性最强的化合物进行了 DFT 研究,以进一步了解其性质 (Parmar 等人,2021)。
神经药理学研究
在神经药理学研究中,氮杂环丁烷衍生物,包括与 2-[(4-甲氧基苯基)甲基]氮杂环丁烷相关的衍生物,已被探索其对神经递质系统和神经可塑性的影响。例如,反式氮杂环丁烷-2,4-二羧酸 (ADA),一种相关的化合物,被研究其作为 1 组代谢型谷氨酸受体的选择性激动剂的作用。该研究考察了 ADA 对大鼠齿状回中长期增强作用的影响,提供了对突触可塑性和记忆形成机制的见解。这项研究有助于了解氮杂环丁烷衍生物如何调节神经递质系统,对开发用于神经系统疾病的新疗法具有重要意义 (Manahan‐Vaughan & Reymann, 1996)。
胆固醇吸收抑制
另一项研究重点是合成和评估氮杂环丁酮衍生物,包括与 2-[(4-甲氧基苯基)甲基]氮杂环丁烷在结构上相关的衍生物,作为肠道胆固醇吸收的新型抑制剂。这些化合物旨在有效阻断胆固醇吸收,并在动物模型中进行了测试,显示出显着降低血浆胆固醇水平的功效。这项研究突出了基于氮杂环丁烷的化合物在治疗高胆固醇血症和预防心血管疾病中的潜力 (Rosenblum 等人,1998)。
未来方向
Recent advances in the chemistry and reactivity of azetidines have been reported . Future directions include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
作用机制
Target of Action
Azetidines, a class of compounds to which 2-[(4-methoxyphenyl)methyl]azetidine belongs, are known to interact with various biological targets due to their versatile small molecule scaffold .
Mode of Action
Azetidines, in general, are known to undergo various reactions such as thermal and silver-catalyzed [2+2] cycloadditions . These reactions can lead to the formation of new compounds, which can interact with biological targets in different ways.
Biochemical Pathways
Azetidines are known to be involved in various reactions that can influence different biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 17724 g/mol suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.
Result of Action
The compound’s versatile small molecule scaffold suggests that it may have diverse effects depending on the specific biological targets it interacts with .
Action Environment
The action, efficacy, and stability of 2-[(4-Methoxyphenyl)methyl]azetidine can be influenced by various environmental factors. For instance, reactions involving azetidines can be influenced by factors such as temperature and the presence of catalysts . .
生化分析
Biochemical Properties
2-[(4-Methoxyphenyl)methyl]azetidine plays a significant role in biochemical reactions due to its structural properties. The azetidine ring’s strain-driven character allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction typically involves the binding of 2-[(4-Methoxyphenyl)methyl]azetidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of 2-[(4-Methoxyphenyl)methyl]azetidine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 2-[(4-Methoxyphenyl)methyl]azetidine can alter the expression of genes involved in apoptosis, thereby impacting cell survival .
Molecular Mechanism
At the molecular level, 2-[(4-Methoxyphenyl)methyl]azetidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, thereby affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(4-Methoxyphenyl)methyl]azetidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-[(4-Methoxyphenyl)methyl]azetidine remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-[(4-Methoxyphenyl)methyl]azetidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal activity without causing harm .
Metabolic Pathways
2-[(4-Methoxyphenyl)methyl]azetidine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, 2-[(4-Methoxyphenyl)methyl]azetidine can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 2-[(4-Methoxyphenyl)methyl]azetidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
2-[(4-Methoxyphenyl)methyl]azetidine exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals or post-translational modifications can direct the compound to particular compartments or organelles, such as the nucleus or mitochondria. This localization is crucial for its interaction with specific biomolecules and the subsequent modulation of cellular processes .
属性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-9(3-5-11)8-10-6-7-12-10/h2-5,10,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFCZZGVSCGEAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


